(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
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Overview
Description
(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is a derivative of phenylalanine and is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate typically involves the reaction of (S)-phenylalanine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable nucleophile to yield the desired carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified using methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate: A phenylalanine derivative with similar chemical properties.
Solriamfetol: A central nervous system drug with a carbamate moiety.
Uniqueness
(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)12-10(8-13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNYZDRBTKSWPO-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743421 |
Source
|
Record name | Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-05-1 |
Source
|
Record name | Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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